

# Application Notes and Protocols: ODM-203 in Combination Cancer Therapies

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: ODM-203

Cat. No.: B8093364

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## Introduction

**ODM-203** is a potent and selective oral inhibitor of both Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).[1][2] Its dual mechanism of action, targeting both tumor cell proliferation and angiogenesis, makes it a promising candidate for cancer therapy.[3][4] Preclinical and early clinical data have demonstrated its activity as a monotherapy in various solid tumors.[5] This document outlines the rationale, potential strategies, and detailed experimental protocols for investigating **ODM-203** in combination with other cancer therapies to enhance its anti-tumor efficacy and overcome potential resistance mechanisms.

While clinical data on **ODM-203** in combination regimens is currently limited, its ability to modulate the tumor microenvironment provides a strong basis for synergistic interactions with other anti-cancer agents, particularly immune checkpoint inhibitors.[3] This document will also draw upon findings from other dual FGFR/VEGFR inhibitors, such as dovitinib and lucitanib, to inform potential combination strategies.

## Quantitative Data Summary

The following tables summarize key quantitative data for **ODM-203** as a monotherapy. Data for combination therapies are largely extrapolated from studies with similar dual FGFR/VEGFR inhibitors and are intended to provide a rationale for future investigation with **ODM-203**.

Table 1: In Vitro Inhibitory Activity of **ODM-203**

Target	IC <sub>50</sub> (nM)	Assay Type	Reference
FGFR1	11	Recombinant Kinase Assay	[1]
FGFR2	16	Recombinant Kinase Assay	[1]
FGFR3	6	Recombinant Kinase Assay	[1]
FGFR4	35	Recombinant Kinase Assay	[1]
VEGFR1	26	Recombinant Kinase Assay	[1]
VEGFR2	9	Recombinant Kinase Assay	[1]
VEGFR3	5	Recombinant Kinase Assay	[1]
H1581 (FGFR1-amp)	104	Cell Proliferation Assay	[4]
SNU16 (FGFR2-amp)	Not Specified	Cell Proliferation Assay	[4]
RT4 (FGFR3-mut)	192	Cell Proliferation Assay	[4]
HUVEC Tube Formation	33	Cellular Angiogenesis Assay	[3][4]

Table 2: In Vivo Anti-Tumor Efficacy of **ODM-203** Monotherapy

Xenograft Model	Dosing	Tumor Growth Inhibition (TGI)	Reference
RT4 (FGFR3-dependent)	20 mg/kg/day	37%	<a href="#">[4]</a>
RT4 (FGFR3-dependent)	40 mg/kg/day	92%	<a href="#">[4]</a>
Renca (Angiogenic)	40 mg/kg/day	75%	<a href="#">[6]</a>

Table 3: Potential Combination Strategies and Supporting Rationale

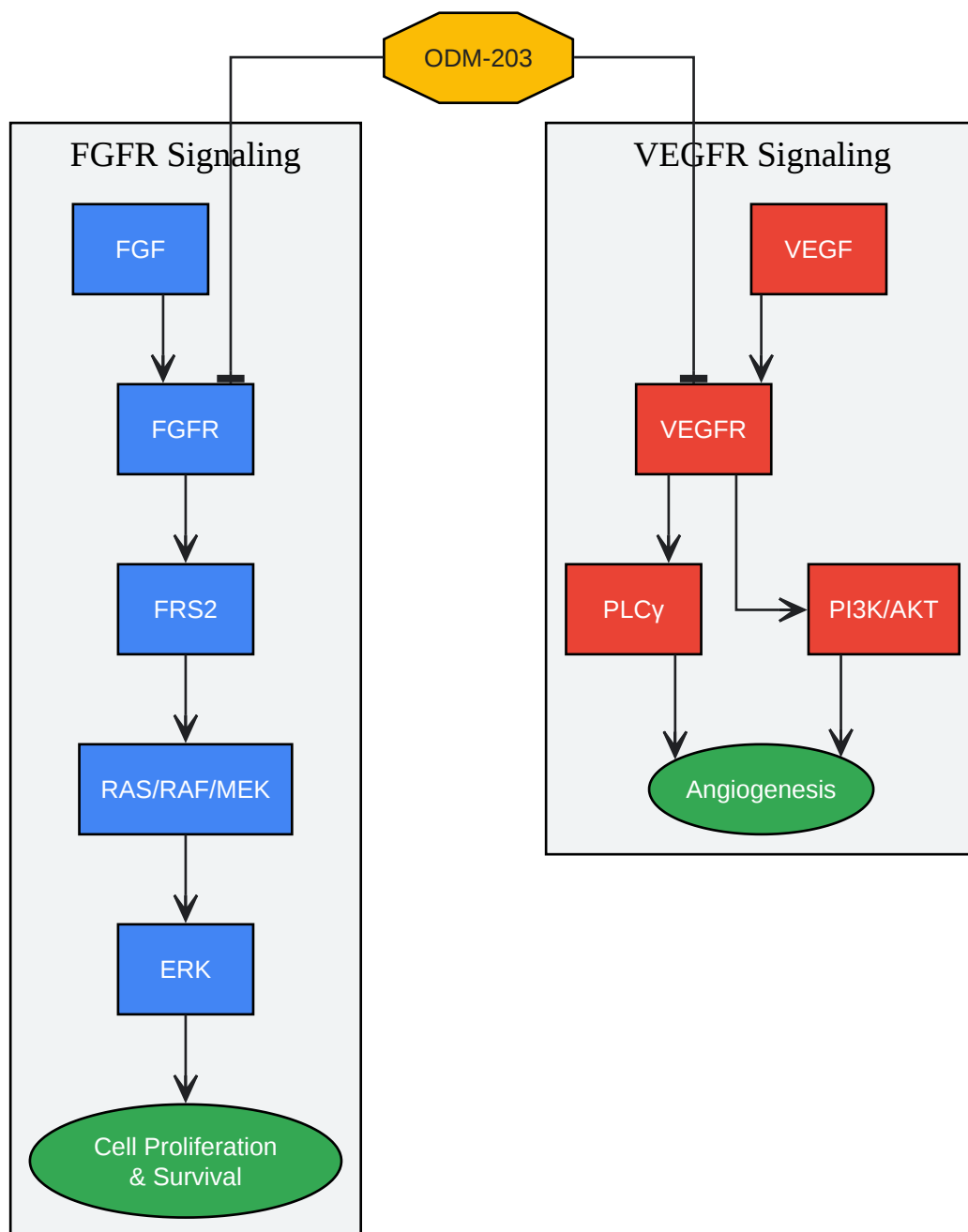
Combination Agent	Rationale	Supporting Evidence (with similar drugs)
Immune Checkpoint Inhibitors (e.g., anti-PD-1/PD-L1)	ODM-203 has been shown to decrease the expression of PD-1 and PD-L1 on CD8+ T cells and NK cells in preclinical models, suggesting it can remodel the tumor microenvironment to be more responsive to immunotherapy. [3]	The combination of the FGFR inhibitor erdafitinib with an anti-PD-1 antibody showed synergistic anti-tumor effects and improved overall survival in a lung cancer mouse model. [7] A clinical trial of lucitanib (FGFR/VEGFR inhibitor) with nivolumab (anti-PD-1) is ongoing.[8]
Chemotherapy (e.g., Paclitaxel)	Dual inhibition of FGFR and VEGFR can disrupt tumor vasculature, potentially increasing the delivery and efficacy of cytotoxic agents.	Dovitinib in combination with nab-paclitaxel demonstrated an additive effect on tumor growth inhibition and resulted in tumor regression in preclinical gastric cancer models.
Other Targeted Therapies (e.g., MEK inhibitors, AKT inhibitors)	Co-targeting of parallel or downstream signaling pathways may overcome resistance to single-agent FGFR inhibition.	Combination of an FGFR inhibitor with a MEK inhibitor enhanced tumor cell death in KRAS-mutant lung and pancreatic cancer models. Combination of an AKT inhibitor with an FGFR inhibitor showed marked additive effects in prostate cancer models.

## Signaling Pathways and Experimental Workflows

### ODM-203 Mechanism of Action

**ODM-203** simultaneously inhibits the FGFR and VEGFR signaling pathways. Upon ligand binding, these receptor tyrosine kinases dimerize and autophosphorylate, initiating downstream

signaling cascades that promote cell proliferation, survival, and angiogenesis. **ODM-203** binds to the ATP-binding pocket of these receptors, blocking their kinase activity.

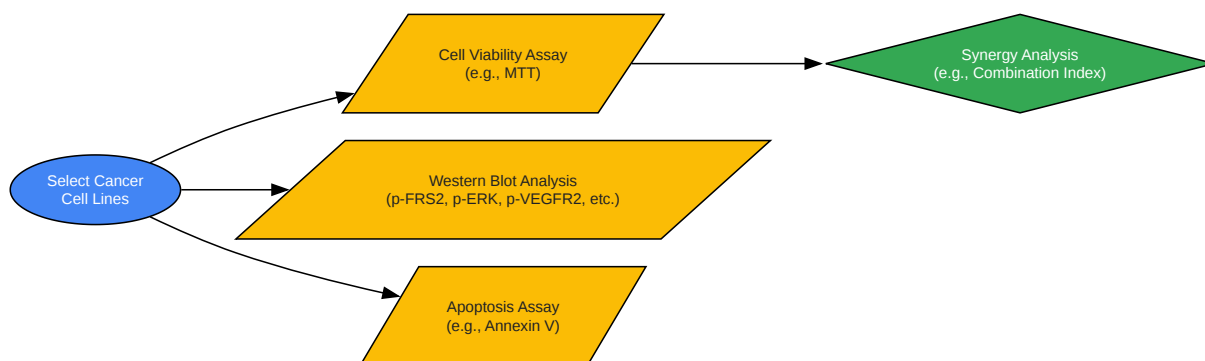


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Caption: Dual inhibitory action of **ODM-203** on FGFR and VEGFR signaling pathways.

## Experimental Workflow for In Vitro Combination Studies

A general workflow for assessing the synergistic potential of **ODM-203** with another therapeutic agent in vitro.



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Caption: Workflow for in vitro evaluation of **ODM-203** combination therapies.

## Experimental Protocols

### Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of **ODM-203** in combination with another agent on the viability of cancer cell lines.

Materials:

- Cancer cell lines of interest
- Complete growth medium
- **ODM-203**
- Combination agent
- 96-well plates

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- Microplate reader

#### Procedure:

- Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100  $\mu$ L of complete growth medium.
- Incubate overnight at 37°C in a humidified 5% CO<sub>2</sub> incubator.
- Prepare serial dilutions of **ODM-203** and the combination agent in complete growth medium.
- Remove the medium from the wells and add 100  $\mu$ L of medium containing the single agents or their combination at various concentrations. Include untreated control wells.
- Incubate for 72 hours at 37°C.
- Add 20  $\mu$ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Carefully remove the medium and add 150  $\mu$ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the untreated control.
- Determine IC<sub>50</sub> values and assess synergy using software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

## HUVEC Tube Formation Assay

This assay assesses the anti-angiogenic activity of **ODM-203** in combination with other agents.

#### Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial cell growth medium (e.g., EGM-2)
- Matrigel Basement Membrane Matrix
- 96-well plates
- **ODM-203**
- Combination agent
- Calcein AM (optional, for fluorescence imaging)
- Inverted microscope with a camera

Procedure:

- Thaw Matrigel on ice overnight.
- Coat the wells of a pre-chilled 96-well plate with 50  $\mu$ L of Matrigel per well.
- Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
- Harvest HUVECs and resuspend them in basal medium at a concentration of  $1-2 \times 10^5$  cells/mL.
- Prepare solutions of **ODM-203** and the combination agent in basal medium.
- Add 100  $\mu$ L of the HUVEC suspension to each Matrigel-coated well.
- Add the test compounds (single agents or combination) to the respective wells.
- Incubate at 37°C for 4-18 hours.
- Examine the formation of capillary-like structures (tubes) using an inverted microscope.
- Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.



## Western Blot Analysis of Signaling Pathway Inhibition

This protocol is to confirm the on-target activity of **ODM-203** in combination with other agents by assessing the phosphorylation status of key downstream signaling molecules.

Materials:

- Cancer cell lines
- **ODM-203** and combination agent
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies (e.g., anti-p-FRS2, anti-p-ERK, anti-p-VEGFR2, anti-total FRS2, anti-total ERK, anti-total VEGFR2, anti-GAPDH or  $\beta$ -actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Procedure:

- Plate cells and treat with **ODM-203**, the combination agent, or their combination for the desired time.
- Lyse the cells in lysis buffer and determine the protein concentration.
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

- Separate the proteins by SDS-PAGE and transfer them to a membrane.
- Block the membrane in blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
- Quantify band intensities and normalize to a loading control.

## In Vivo Xenograft Model for Combination Therapy

This protocol outlines a general procedure for evaluating the efficacy of **ODM-203** in combination with another anti-cancer agent in a mouse xenograft model.

### Materials:

- Immunocompromised mice (e.g., nude or SCID)
- Cancer cell line for tumor implantation
- **ODM-203** formulation for oral gavage
- Combination agent formulation
- Calipers for tumor measurement
- Animal balance

### Procedure:

- Subcutaneously inject cancer cells into the flank of the mice.
- Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm<sup>3</sup>).

- Randomize mice into treatment groups (e.g., Vehicle control, **ODM-203** alone, combination agent alone, **ODM-203** + combination agent).
- Administer treatments according to the determined dosing schedule. For example, **ODM-203** can be administered orally once daily.
- Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula:  $(\text{Length} \times \text{Width}^2)/2$ .
- Monitor animal body weight and overall health as indicators of toxicity.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry for proliferation and apoptosis markers, and immune cell infiltration analysis if using a syngeneic model).
- Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

## Conclusion

**ODM-203**, with its dual inhibitory activity against FGFR and VEGFR, holds significant promise as a component of combination cancer therapy. The preclinical evidence for its immunomodulatory effects provides a strong rationale for its investigation with immune checkpoint inhibitors. Furthermore, exploring combinations with chemotherapy and other targeted agents based on the known mechanisms of resistance to FGFR and VEGFR inhibition is warranted. The protocols provided herein offer a framework for the systematic evaluation of these potential combination strategies, which may ultimately lead to more effective and durable treatment options for patients with cancer.

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#### Contact

Address: 3281 E Guasti Rd

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